molecular formula C22H29N3 B11972848 N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine

N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine

Cat. No.: B11972848
M. Wt: 335.5 g/mol
InChI Key: YMVYNCROCCQKOP-HAVVHWLPSA-N
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Description

N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is a complex organic compound with a unique structure that includes a piperazine ring substituted with tert-butyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine typically involves the condensation of 4-tert-butylbenzaldehyde with 4-(4-methylphenyl)piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide
  • N-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

Uniqueness

N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H29N3

Molecular Weight

335.5 g/mol

IUPAC Name

(E)-1-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C22H29N3/c1-18-5-11-21(12-6-18)24-13-15-25(16-14-24)23-17-19-7-9-20(10-8-19)22(2,3)4/h5-12,17H,13-16H2,1-4H3/b23-17+

InChI Key

YMVYNCROCCQKOP-HAVVHWLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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